

In-Depth Technical Guide: Methyl 2,3-dichloroquinoxaline-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2,3-dichloroquinoxaline-6-carboxylate

Cat. No.: B183922

[Get Quote](#)

CAS Number: 108258-54-4

This technical guide provides a comprehensive overview of **Methyl 2,3-dichloroquinoxaline-6-carboxylate**, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

Methyl 2,3-dichloroquinoxaline-6-carboxylate is a quinoxaline derivative characterized by the presence of two chlorine atoms at the 2 and 3 positions and a methyl carboxylate group at the 6 position.^[1] These structural features, particularly the reactive chlorine atoms, make it a versatile building block in organic synthesis.^[2]

Property	Value	Reference
CAS Number	108258-54-4	[1]
Molecular Formula	C ₁₀ H ₆ Cl ₂ N ₂ O ₂	[1]
Molecular Weight	257.07 g/mol	[1]
Purity	≥98%	[1]
Storage	Inert atmosphere, 2-8°C	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **Methyl 2,3-dichloroquinoxaline-6-carboxylate** is not readily available in the reviewed literature, its synthesis can be inferred from established methods for preparing analogous quinoxaline derivatives. The most common and effective method for synthesizing the 2,3-dichloroquinoxaline scaffold is through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound, followed by chlorination.^{[3][4]}

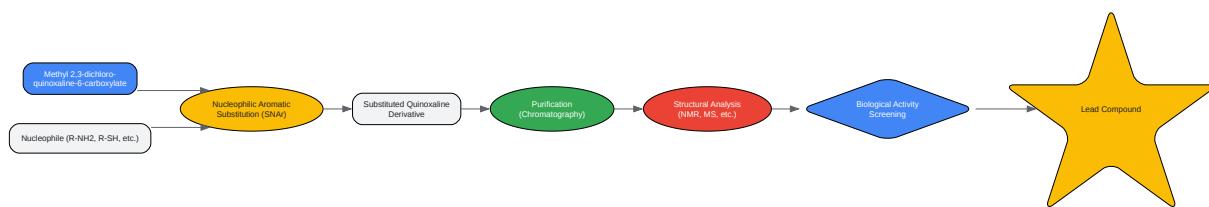
A plausible synthetic pathway for **Methyl 2,3-dichloroquinoxaline-6-carboxylate** would likely involve the following key steps:

- Condensation: Reaction of 3,4-diaminobenzoic acid with oxalic acid to form 2,3-dihydroxyquinoxaline-6-carboxylic acid.
- Esterification: Conversion of the carboxylic acid group to a methyl ester, yielding Methyl 2,3-dihydroxyquinoxaline-6-carboxylate.
- Chlorination: Treatment of the dihydroxy intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), to yield the final product, **Methyl 2,3-dichloroquinoxaline-6-carboxylate**.

A general procedure for the chlorination of a dihydroxyquinoxaline precursor is as follows:

General Chlorination Protocol: To a stirred solution of the 2,3-dihydroxyquinoxaline derivative, an excess of phosphorus oxychloride is added. The reaction mixture is heated to reflux for several hours. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-cold water, and the resulting precipitate is filtered, washed with water, and dried to afford the 2,3-dichloroquinoxaline derivative.^[4]

It is important to note that reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the specific synthesis of **Methyl 2,3-dichloroquinoxaline-6-carboxylate** to achieve a high yield and purity.

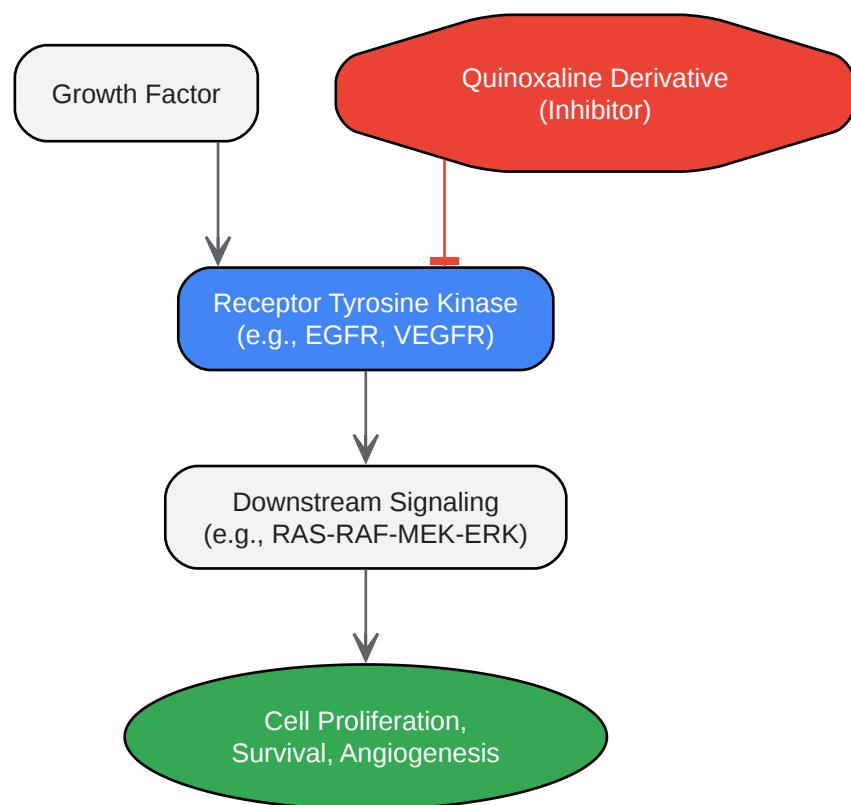

Reactions and Applications in Drug Development

The quinoxaline core is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting anti-cancer, anti-microbial, anti-viral, and anti-inflammatory properties. [2] The two reactive chlorine atoms in **Methyl 2,3-dichloroquinoxaline-6-carboxylate** serve as versatile handles for introducing various substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the creation of extensive libraries of quinoxaline derivatives for screening and lead optimization in drug discovery programs.[2]

Derivatives of 2,3-dichloroquinoxaline have been investigated for their potential as:

- Anticancer Agents: By undergoing reactions with various nucleophiles, such as amines and thiols, novel quinoxaline derivatives with potent anticancer activity have been synthesized.[3] [5]
- Antibacterial and Antifungal Agents: The quinoxaline scaffold is a key component in several antibacterial and antifungal drugs.[6]
- Kinase Inhibitors: Quinoxaline derivatives have shown promise as inhibitors of various kinases, which are critical targets in cancer therapy.[3]

The experimental workflow for utilizing **Methyl 2,3-dichloroquinoxaline-6-carboxylate** in the synthesis of a hypothetical drug candidate is depicted below.


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and screening of drug candidates from **Methyl 2,3-dichloroquinoxaline-6-carboxylate**.

Signaling Pathway Involvement

While the direct involvement of **Methyl 2,3-dichloroquinoxaline-6-carboxylate** in specific signaling pathways has not been explicitly detailed in the available literature, its derivatives are known to target various components of cellular signaling cascades implicated in diseases such as cancer. For instance, certain quinoxaline derivatives have been shown to inhibit receptor tyrosine kinases, which are crucial nodes in signaling pathways that control cell growth, proliferation, and survival.[3]

A simplified representation of a hypothetical signaling pathway that could be targeted by derivatives of **Methyl 2,3-dichloroquinoxaline-6-carboxylate** is shown below.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a quinoxaline derivative.

Conclusion

Methyl 2,3-dichloroquinoxaline-6-carboxylate is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its utility in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents, is well-documented for the broader class of quinoxalines. Further research into the specific synthesis and biological activities of derivatives of **Methyl 2,3-dichloroquinoxaline-6-carboxylate** is warranted to explore its full potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-DICHLORO-6-METHYLQUINOXALINE synthesis - chemicalbook [chemicalbook.com]
- 2. nbino.com [nbino.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 2,3-dichloroquinoxaline-6-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183922#cas-number-for-methyl-2-3-dichloroquinoxaline-6-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com